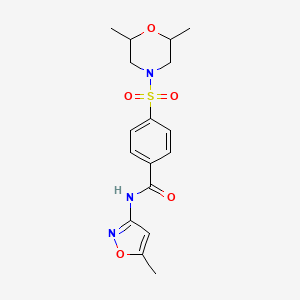

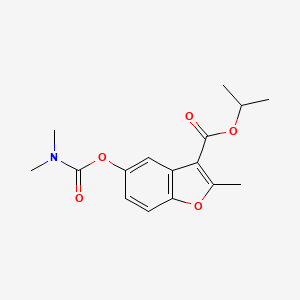

Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

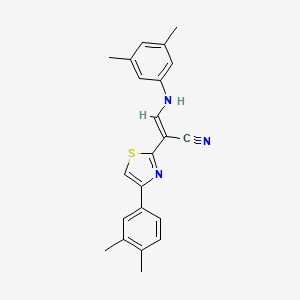

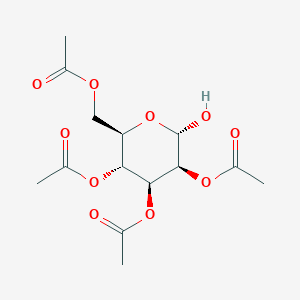

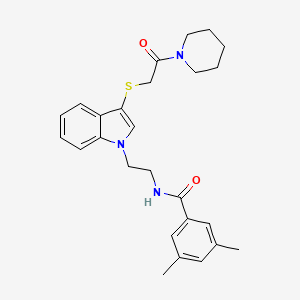

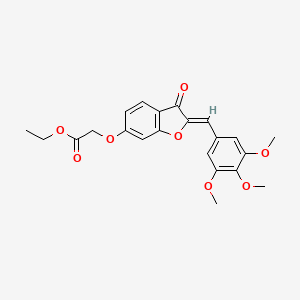

The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or function if it’s known .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .科学的研究の応用

Chemical Synthesis and Biological Activities

Cytotoxic Neolignans from Traditional Chinese Medicine : A study on the traditional Chinese medicine Daphniphyllum macropodum Miq. isolated several neolignans, including compounds structurally related to Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate. These compounds were evaluated for their antiproliferative activity against human NSCLC A549 and H460 cell lines, with significant inhibition observed, suggesting potential anticancer properties through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).

Reactions of 2-Vinylfurans with Acetylenic Esters : Research on the reactions between 2-vinylfurans and acetylenic esters, such as dimethyl acetylenedicarboxylate and methyl propiolate, has led to the synthesis of dimethyl benzofuran-4,5-dicarboxylates and methyl benzofuran-4-carboxylates. These studies contribute to the understanding of organic synthesis mechanisms and the development of novel benzofuran derivatives (W. Davidson & J. Elix, 1973).

Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters : A method involving the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 has been developed, providing a pathway to synthesize benzoic acid derivatives and α,β-unsaturated carboxylic acids. This process highlights a useful method for preparing various functionalized aryl- and alkenyl-carboxylic acids, expanding the toolbox for organic synthesis and potential pharmaceutical applications (Kazutoshi Ukai et al., 2006).

Synthesis of Heterocyclic Derivatives

Microwave-Assisted Synthesis of Benzofuran Derivatives : A study describes the solvent-free microwave-assisted synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones, demonstrating an efficient approach to synthesizing benzofuran derivatives with potential antibacterial activity. This research provides insights into green chemistry approaches for the synthesis of heterocyclic compounds (D. Ashok et al., 2012).

Antioxidant and Antibacterial Phenolic Esters and Amides : The synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid has been explored, with some compounds showing good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, certain compounds exhibited antibacterial activities comparable to ampicillin against various bacterial strains, highlighting the potential for developing new antimicrobial agents (S. Shankerrao et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-9(2)20-15(18)14-10(3)21-13-7-6-11(8-12(13)14)22-16(19)17(4)5/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWCBSWRZIANNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)

![2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol](/img/structure/B2479399.png)

![N-(2,3-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2479400.png)